![molecular formula C14H16N6O2S B2528927 (4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034369-03-2](/img/structure/B2528927.png)
(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" is a complex molecule that appears to be related to a class of compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazolyl and pyrimidinyl groups, which are known for their various biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, novel compounds with a thiazolyl moiety have been synthesized and characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis and characterization of the compound , given the structural similarities. The synthesis process typically involves the careful selection of precursor molecules and reaction conditions to build the desired molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds has been optimized using density functional theory (DFT) calculations . This computational approach is used to predict the equilibrium geometry, bonding features, and vibrational wave numbers of a molecule. For the compound , a similar DFT analysis would likely reveal insights into its structural stability and electronic properties, which are crucial for understanding its reactivity and potential biological interactions.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of compounds with thiazolyl and pyrimidinyl groups can be inferred. These compounds often exhibit a range of biological activities, and their reactivity can be modulated by the substitution of different functional groups . The molecular docking studies mentioned in the papers suggest that these compounds can interact with biological targets, which is indicative of their potential to participate in chemical reactions within a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds discussed in the papers. The thermodynamic stability and reactivity in the excited state are often explained by the HOMO-LUMO energy gap, which can be calculated using DFT methods . Additionally, the presence of morpholinomethyl derivatives in related compounds has been associated with anti-inflammatory activity, suggesting that the compound may also possess such properties .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel Synthesis Approaches : Research has been conducted on the synthesis of related compounds, such as those involving morpholino and pyrimidine structures, demonstrating innovative methods to create complex molecules potentially useful in various biological applications. For example, the synthesis of HG-10-102-01, a compound used in PET imaging for Parkinson's disease, involves a complex synthesis route starting from trichloropyrimide, highlighting the intricate processes involved in creating such compounds (Min Wang et al., 2017).
- Structural Modifications for Enhanced Activity : Adjustments to the chemical structure, such as incorporating different substituents or modifying the core framework, have been explored to enhance the biological activity or specificity of similar compounds. For instance, the development of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials demonstrates the potential of structural modifications in improving antibacterial efficacy against resistant strains (Y. Inoue et al., 1994).
Potential Therapeutic Applications
- Antimicrobial and Antifungal Properties : Some derivatives similar to the query compound have shown promising antimicrobial and antifungal activities, suggesting potential applications in treating infectious diseases. For example, novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed significant antitubercular and antifungal activity, indicating the therapeutic potential of such compounds (Manjoor. Syed et al., 2013).
- Cancer Research : Compounds with similar structural features have been investigated for their potential in cancer therapy, either as direct antitumor agents or as imaging agents to diagnose and monitor disease progression. The synthesis of [11C]HG-10-102-01 as a PET imaging agent for LRRK2 enzyme in Parkinson's disease also illustrates the broader applicability of such compounds in neurodegenerative disease research (Min Wang et al., 2017).
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-9-12(23-18-17-9)13(21)20-7-10-6-15-14(16-11(10)8-20)19-2-4-22-5-3-19/h6H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLNQDJIPGTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

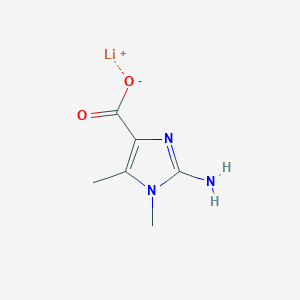

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)
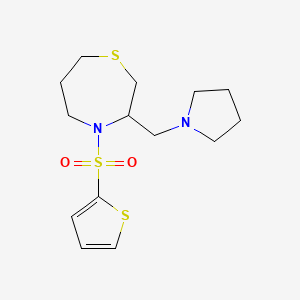
![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)
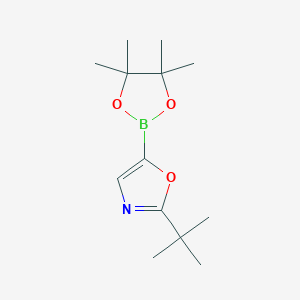

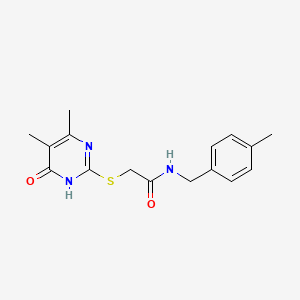
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)
![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)
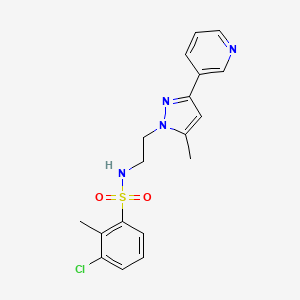
![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)